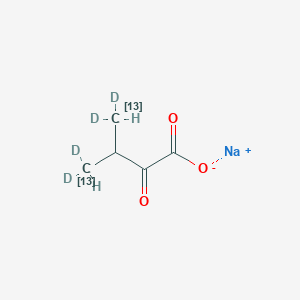

Sodium 3-methyl-2-oxobutanoate-13C2,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C5H7NaO3 |

|---|---|

Poids moléculaire |

144.11 g/mol |

Nom IUPAC |

sodium 4,4-dideuterio-3-(dideuterio(113C)methyl)-2-oxo(413C)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1D2,2+1D2; |

Clé InChI |

WIQBZDCJCRFGKA-YVAKGFCFSA-M |

SMILES isomérique |

[2H][13CH]([2H])C([13CH]([2H])[2H])C(=O)C(=O)[O-].[Na+] |

SMILES canonique |

CC(C)C(=O)C(=O)[O-].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C2,d4 and its Analogs in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate (B1236294), an isotopically labeled key intermediate in branched-chain amino acid (BCAA) metabolism. While specific documentation for the exact isotopologue Sodium 3-methyl-2-oxobutanoate-13C2,d4 is limited in readily available scientific literature and commercial catalogs, this guide will focus on its closely related and well-characterized analogs, such as the 13C2,d1 and 13C1,d4 variants. These isotopologues are functionally equivalent for tracing the metabolic fate of the valine precursor, α-ketoisovalerate, and are instrumental in advancing our understanding of metabolic diseases, including diabetes and certain cancers.

Core Concepts and Chemical Properties

Sodium 3-methyl-2-oxobutanoate, also known as sodium α-ketoisovalerate, is the sodium salt of the α-keto acid analog of the amino acid valine.[1] It is a central node in the catabolism of BCAAs.[2][3] The use of stable isotope-labeled versions, where specific carbon and hydrogen atoms are replaced with their heavier, non-radioactive isotopes (Carbon-13 and Deuterium), allows researchers to trace the journey of this molecule through complex metabolic networks using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The isotopologues discussed in this guide are:

-

α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 3-d₁): This variant has both methyl group carbons labeled with ¹³C and the hydrogen on the third carbon (the methine group) replaced with deuterium.

-

α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 3,4,4,4-d₄): This variant has one methyl group carbon labeled with ¹³C and four hydrogens on the isopropyl group replaced with deuterium.

-

2-Keto-3-(methyl-d3)-butyric acid-4-¹³C,3-d sodium salt: This is another d4 variant with a similar labeling pattern.[4][5]

These labeled compounds serve as powerful tools for metabolic flux analysis, enabling the quantification of the rate of metabolic reactions.

Data Presentation: A Summary of Key Isotopologues

| Property | α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 3-d₁) | α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 3,4,4,4-d₄) | 2-Keto-3-(methyl-d3)-butyric acid-4-¹³C,3-d sodium salt[4][5] | Unlabeled Sodium 3-methyl-2-oxobutanoate[6] |

| Labeling | ¹³C₂, d₁ | ¹³C₁, d₄ | ¹³C₁, d₄ | Unlabeled |

| Molecular Formula | (CH₃)₂CDC(O)COONa | CH₃CD(CD₃)COCOONa | ¹³CH₃CD(CD₃)COCO₂Na | C₅H₇NaO₃ |

| Molecular Weight | 141.09 g/mol | 143.11 g/mol | 143.11 g/mol | 138.10 g/mol |

| Labeled CAS Number | 1216972-87-0 | 1202865-40-4 | Not specified | 3715-29-5 |

*CH₃ denotes a ¹³C-labeled methyl group.

Role in Metabolic Pathways

Sodium 3-methyl-2-oxobutanoate is a critical intermediate in the catabolism of the essential amino acid valine. This metabolic process is fundamental for energy production and protein synthesis.

Valine Catabolism Pathway

The breakdown of valine begins with a transamination reaction, converting valine to α-ketoisovalerate. This is followed by an irreversible oxidative decarboxylation step, committing the molecule to further catabolism and eventual entry into the tricarboxylic acid (TCA) cycle.

Experimental Protocols

The primary application of isotopically labeled Sodium 3-methyl-2-oxobutanoate is in stable isotope tracing studies to elucidate metabolic fluxes. Below is a generalized protocol for an in vivo study in a mouse model.

In Vivo Stable Isotope Tracing of BCAA Metabolism

Objective: To quantify the contribution of valine to the TCA cycle in various tissues.

Materials:

-

Isotopically labeled Sodium 3-methyl-2-oxobutanoate (e.g., ¹³C₂,d₁ or ¹³C₁,d₄ variant)

-

Saline solution (0.9% NaCl)

-

Anesthesia

-

Surgical tools

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., 80:20 methanol:water)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Animal Preparation: Acclimate mice to the experimental conditions. Fasting may be required depending on the study design.

-

Tracer Administration: Dissolve the labeled Sodium 3-methyl-2-oxobutanoate in saline. Administer to the mice via intravenous (IV) infusion or bolus injection. The choice of administration route depends on whether steady-state or dynamic flux is being measured.

-

Tissue Collection: At predetermined time points, euthanize the mice and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, heart, brown adipose tissue). Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.[7]

-

Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge to pellet protein and other cellular debris. Collect the supernatant containing the metabolites.

-

LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system. The liquid chromatography separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of each compound. This allows for the identification and quantification of the different isotopologues of downstream metabolites (e.g., TCA cycle intermediates).[8][9]

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C. Calculate the fractional enrichment of the labeled isotopes in the metabolites of interest. This data can then be used in metabolic flux models to calculate reaction rates.

Quantitative Data Insights

Stable isotope tracing studies using labeled α-ketoisovalerate have yielded significant quantitative insights into BCAA metabolism. For instance, research has shown that various tissues, including skeletal muscle, brown adipose tissue, liver, kidneys, and the heart, rapidly oxidize BCAAs, with their carbons entering the TCA cycle.[2] Such studies can quantify the relative contribution of BCAAs to the energy budget of different organs under various physiological and pathological conditions.

The data obtained from these experiments are typically presented as fractional enrichments of metabolites or as calculated metabolic fluxes. For example, a study might report that in brown adipose tissue, 20% of the succinate (B1194679) in the TCA cycle is derived from valine under specific conditions. This type of quantitative data is invaluable for understanding the metabolic reprogramming that occurs in diseases like diabetes, where BCAA metabolism is often dysregulated.

Conclusion

Isotopically labeled Sodium 3-methyl-2-oxobutanoate, including its ¹³C₂,d₁ and ¹³C₁,d₄ variants, are indispensable tools for researchers in metabolism. They provide a means to dissect the complex pathways of branched-chain amino acid catabolism with high precision. The experimental approaches outlined in this guide, coupled with advanced analytical techniques, will continue to be pivotal in uncovering the metabolic underpinnings of health and disease, paving the way for novel therapeutic strategies.

References

- 1. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. 2-Keto-3-(methyl-d3)-butyric acid-4-13C,3-d sodium salt Aldrich CAS No.3715-29-5 (related) [sigmaaldrich.com]

- 5. 2-酮-3-(甲基-d3)-丁酸-4-13C, 3-d1 钠盐 99 atom % 13C, 97 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of ¹³C and Deuterium-Labeled α-Ketoisovalerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled α-ketoisovalerate (also known as 2-ketoisovalerate or 3-methyl-2-oxobutanoic acid) is a critical precursor for the synthesis of ¹³C and deuterium-labeled essential amino acids—valine, leucine, and isoleucine. These labeled amino acids are indispensable tools in modern biomedical research, particularly in the field of structural biology for Nuclear Magnetic Resonance (NMR) studies of proteins and in metabolic research to trace the fate of metabolites in biological systems. This technical guide provides a comprehensive overview of the synthesis of ¹³C and deuterium-labeled α-ketoisovalerate, covering both chemical and biosynthetic methodologies.

Commercially Available Labeled α-Ketoisovalerate Isotopomers

A variety of ¹³C and deuterium-labeled α-ketoisovalerate sodium salt isotopomers are commercially available, offering researchers a range of options for their specific experimental needs. The following table summarizes some of the available compounds with their typical isotopic enrichment.

| Compound Name | Labeling Pattern | Isotopic Enrichment (%) | Vendor Catalog Number (Example) |

| α-Ketoisovaleric acid, sodium salt | dimethyl-¹³C₂ | 99% ¹³C | CLM-6821 |

| α-Ketoisovaleric acid, sodium salt | dimethyl-¹³C₂, 3-D | 99% ¹³C, 98% D | CDLM-10647 |

| α-Ketoisovaleric acid, sodium salt | 3-methyl-¹³C, 3,4,4,4-D₄ | 99% ¹³C, 98% D | CDLM-7317 |

| α-Ketoisovaleric acid, sodium salt | ¹³C₅ | 98% ¹³C | |

| α-Ketoisovaleric acid, sodium salt | D₇ | 98% D | |

| 2-Keto-3-(methyl-d₃)-butyric acid-1,2,3,4-¹³C₄ sodium salt | ¹³C₄, D₃ | 99% ¹³C, 98% D |

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of various labeled α-ketoisovalerate isotopomers are often proprietary or not extensively published in peer-reviewed literature. However, based on available information, this section outlines the general methodologies for both chemical and biosynthetic synthesis.

Chemical Synthesis

Chemical synthesis offers the advantage of precise control over the position of isotopic labels. The synthesis of complex isotopomers often involves multi-step reactions starting from simple labeled precursors.

General Workflow for Chemical Synthesis:

Physical and chemical properties of Sodium 3-methyl-2-oxobutanoate-13C2,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Sodium 3-methyl-2-oxobutanoate-13C2,d4, a crucial isotopically labeled metabolite for research in amino acid metabolism and related therapeutic areas. Due to the limited availability of data for this specific isotopic variant, this guide incorporates information from closely related isotopologues and the unlabeled parent compound to present a thorough profile.

Core Properties and Specifications

This compound, also known as α-Ketoisovaleric acid sodium salt (dimethyl-¹³C₂, 3-D), is a stable isotope-labeled derivative of the endogenous metabolite 3-methyl-2-oxobutanoate (B1236294). This labeling makes it an invaluable tracer for metabolic flux analysis, particularly in studies involving branched-chain amino acid (BCAA) catabolism.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₃¹³C₂H₃D₄NaO₃ | Inferred from similar labeled compounds |

| Molecular Weight | 146.09 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% | [1] |

| Isotopic Enrichment | ≥99% for ¹³C; ≥98% for D | Inferred from similar labeled compounds |

| Solubility | Soluble in water | [3] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [2][4] |

| CAS Number (Labeled) | 1185115-88-1 (for -13C4,d4 variant) | [1] |

| CAS Number (Unlabeled) | 3715-29-5 | [5] |

Metabolic Significance and Signaling Pathway

Sodium 3-methyl-2-oxobutanoate is a key intermediate in the catabolism of the branched-chain amino acid valine. The use of its isotopically labeled form allows researchers to trace the metabolic fate of valine and identify potential dysregulations in its metabolic pathway, which have been implicated in various diseases, including metabolic syndrome and neurological disorders.

The primary pathway involving 3-methyl-2-oxobutanoate is its conversion by the branched-chain α-ketoacid dehydrogenase (BCKD) complex. The activity of this complex is regulated by phosphorylation, primarily by the BCKD kinase (BCKDK).[6]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, the general approach involves the use of isotopically labeled precursors in established organic synthesis routes for α-keto acids.

General Workflow for Synthesis and Analysis

The synthesis of isotopically labeled α-keto acids typically starts from correspondingly labeled amino acid precursors. The subsequent analysis and purification are critical to ensure the final product's quality for research applications.

Recommended Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure, determine the positions of the ¹³C labels, and quantify the isotopic enrichment.

-

General Protocol:

-

Dissolve a precisely weighed sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the structural integrity and the location of the ¹³C labels by observing the corresponding shifts and couplings.

-

Isotopic enrichment can be estimated by comparing the integrals of signals from the labeled and unlabeled positions (if applicable) or through specialized quantitative NMR (qNMR) techniques.

-

Mass Spectrometry (MS):

-

Purpose: To verify the molecular weight of the labeled compound and assess its chemical purity.

-

General Protocol:

-

Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water).

-

Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum in a suitable ionization mode (e.g., ESI-).

-

Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass of the labeled compound to confirm its identity and isotopic composition.

-

Applications in Research and Drug Development

The use of this compound is pivotal in several research areas:

-

Metabolic Flux Analysis: Tracing the flow of metabolites through the BCAA catabolic pathway to understand metabolic reprogramming in diseases like cancer and diabetes.

-

Diagnostic Marker Development: Investigating its role and the levels of its downstream metabolites as potential biomarkers for metabolic disorders.

-

Therapeutic Monitoring: Assessing the efficacy of drugs targeting enzymes in the BCAA metabolic pathway.

-

Nutritional Science: Studying the impact of diet on amino acid metabolism and overall metabolic health.

Conclusion

This compound is a powerful tool for elucidating the intricacies of branched-chain amino acid metabolism. While detailed information for this specific isotopologue is sparse, data from related compounds provide a solid foundation for its application in metabolic research. The methodologies and pathways described in this guide are intended to support researchers and drug development professionals in leveraging this important labeled compound to advance our understanding of metabolic health and disease.

References

- 1. Sodium 3-methyl-2-oxobutanoate-13C4,d4 - MedChem Express [bioscience.co.uk]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Sodium 3-methyl-2-oxobutyrate 95 3715-29-5 [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BCKDK - Wikipedia [en.wikipedia.org]

Sodium 3-Methyl-2-Oxobutanoate: A Technical Guide to Its Application as a Metabolic Tracer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate (KIV), is the keto acid analog of the branched-chain amino acid (BCAA) valine.[1] As a key intermediate in BCAA metabolism, it plays a pivotal role in cellular energy production and amino acid homeostasis.[2] The advent of stable isotope labeling has positioned sodium 3-methyl-2-oxobutanoate as a valuable metabolic tracer for elucidating complex biological pathways. This technical guide provides a comprehensive overview of the use of isotopically labeled sodium 3-methyl-2-oxobutanoate (e.g., [U-¹³C]KIV) to probe cellular metabolism, with a focus on experimental protocols, data interpretation, and the visualization of metabolic networks.

Core Principles of Sodium 3-Methyl-2-Oxobutanoate Tracing

Stable isotope tracing with sodium 3-methyl-2-oxobutanoate involves the introduction of a labeled form of the molecule into a biological system, such as cell cultures or animal models. The isotopic label, most commonly carbon-13 (¹³C), allows researchers to track the metabolic fate of the carbon backbone of KIV as it is metabolized.[3] The primary analytical techniques used to detect and quantify the incorporation of these stable isotopes into downstream metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] By analyzing the isotopic enrichment patterns in various metabolites, it is possible to delineate the activity of specific metabolic pathways and calculate metabolic fluxes.

The central metabolic fates of sodium 3-methyl-2-oxobutanoate include:

-

Reamination to Valine: KIV can be converted back to valine through the action of branched-chain amino acid aminotransferases (BCATs).[5] This reversible reaction is crucial for maintaining the cellular pool of valine for protein synthesis.

-

Oxidative Decarboxylation: KIV is a substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes its irreversible conversion to isobutyryl-CoA.[6][7] This is a key regulatory step in BCAA catabolism.

-

Entry into the Tricarboxylic Acid (TCA) Cycle: Isobutyryl-CoA is further metabolized to propionyl-CoA and subsequently succinyl-CoA, which then enters the TCA cycle, a central hub of cellular energy metabolism.

Quantitative Data from Tracer Studies

The following tables summarize quantitative data from studies utilizing sodium 3-methyl-2-oxobutanoate as a metabolic tracer or investigating its metabolic effects.

Table 1: Blood Kinetics of α-Ketoisovaleric Acid in Humans After Oral Administration [8]

| Parameter | Baseline (μmol/L) | Peak (μmol/L) | Time to Peak |

| α-Ketoisovaleric Acid | 10.6 ± 0.8 | 121 ± 20 | Varies |

| Valine | 175 ± 14 | 940 ± 50 | Varies |

Data are presented as mean ± SEM. An isomolar (B1166829) bolus of 62.5 mg/kg of α-ketoisovaleric acid or valine was administered orally to healthy human subjects.

Table 2: Effects of α-Ketoisovaleric Acid on Other Plasma Amino and Keto Acids [8]

| Metabolite | Effect of α-Ketoisovaleric Acid Administration |

| α-Ketoisocaproic Acid | Enhanced |

| α-Keto-β-methyl-n-valeric Acid | Enhanced |

| Corresponding Amino Acids | Diminished |

| Ornithine | Early Decline |

| Arginine | Late Augmentation |

Table 3: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferase (BCAT) with KIV [5]

| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) |

| SlBCAT6 | KIV | Value not specified | Value not specified | Value not specified | Relatively high efficiency |

SlBCAT6 from tomato showed high efficiency with KIV as a substrate in the forward (amino acid-forming) reaction.

Table 4: Regulation of Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Kinase by α-Ketoisovalerate [9]

| Compound | I₄₀ (mM) for BCKDH Kinase Inhibition | Concentration (mM) for 50% BCKDH Activation in Perfused Rat Heart |

| α-Ketoisovalerate | 2.5 | 0.25 |

| α-Ketoisocaproate | 0.065 | 0.07 |

| α-Keto-β-methylvalerate | 0.49 | 0.10 |

I₄₀ is the concentration required for 40% inhibition of the kinase.

Experimental Protocols

In Vitro Stable Isotope Tracing with [U-¹³C]Sodium 3-Methyl-2-Oxobutanoate in Cultured Cells

This protocol provides a general framework for tracing the metabolism of KIV in cultured cells. Specific parameters such as cell type, tracer concentration, and incubation time should be optimized for each experiment.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Glucose-free and amino acid-free base medium (e.g., RPMI 1640)

-

[U-¹³C]Sodium 3-methyl-2-oxobutanoate (or other desired labeled variant)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with the desired concentration of [U-¹³C]sodium 3-methyl-2-oxobutanoate (e.g., 100 µM), other necessary nutrients (e.g., glucose, glutamine), and dFBS.

-

Tracer Incubation: Remove the standard culture medium, wash the cells once with pre-warmed PBS, and then add the prepared labeling medium. Incubate the cells for a time course determined by the specific metabolic pathway of interest (e.g., 0, 1, 4, 8, 24 hours).

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of -80°C methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).

-

Place the plate on dry ice for 10 minutes to quench metabolism.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes thoroughly.

-

Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

-

Sample Analysis: The extracted metabolites can be analyzed by LC-MS or NMR to determine the isotopic enrichment in downstream metabolites.

In Vivo Stable Isotope Tracing with [U-¹³C]Sodium 3-Methyl-2-Oxobutanoate in Mice

This protocol outlines a general procedure for in vivo tracing studies in mice. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

-

Mice (e.g., C57BL/6J)

-

[U-¹³C]Sodium 3-methyl-2-oxobutanoate, sterile solution

-

Saline, sterile

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Infusion pump and catheters (for continuous infusion) or syringes (for bolus injection)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Surgical tools for tissue collection

-

Liquid nitrogen

Procedure:

-

Tracer Administration:

-

Bolus Injection: A single dose of the tracer can be administered via intravenous (tail vein) or intraperitoneal injection.

-

Continuous Infusion: For steady-state labeling, a continuous infusion via a catheterized vein (e.g., jugular vein) is often preferred. This typically involves an initial bolus followed by a constant infusion rate. The specific dose and infusion rate will depend on the experimental goals and should be optimized.

-

-

Sample Collection:

-

Blood: Blood samples can be collected at various time points from the tail vein or via cardiac puncture at the endpoint. Plasma is typically separated by centrifugation.

-

Tissues: At the end of the experiment, euthanize the mouse and rapidly dissect the tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a cold solvent, such as a methanol/water/chloroform mixture, using a bead beater or other homogenizer.

-

Separate the polar and non-polar phases by centrifugation. The polar phase contains the metabolites of interest for KIV tracing.

-

-

Sample Analysis: Analyze the isotopic enrichment in plasma and tissue extracts using LC-MS or NMR.

Mandatory Visualizations

Metabolic Fate of Sodium 3-Methyl-2-Oxobutanoate

Caption: Metabolic pathways of sodium 3-methyl-2-oxobutanoate.

Experimental Workflow for In Vitro Tracer Analysis

Caption: Workflow for in vitro stable isotope tracing experiments.

Signaling Regulation of BCKDH Complex

Caption: Regulation of the BCKDH complex by phosphorylation.

Conclusion

Sodium 3-methyl-2-oxobutanoate is a versatile and informative metabolic tracer that provides a powerful tool for investigating BCAA metabolism and its interplay with central carbon metabolism. The use of stable isotope-labeled KIV, coupled with modern analytical techniques, enables detailed quantitative analysis of metabolic fluxes and pathway activities. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust tracer studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease. As research in this area continues to evolve, the application of sodium 3-methyl-2-oxobutanoate as a metabolic tracer is poised to yield further significant insights into complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling Patterns of Sodium 3-methyl-2-oxobutanoate-13C2,d4

This technical guide provides a comprehensive overview of the isotopic labeling patterns, metabolic significance, and potential applications of Sodium 3-methyl-2-oxobutanoate (B1236294), with a specific focus on the 13C2,d4 isotopologue. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, drug metabolism, and NMR-based structural biology.

Introduction to Sodium 3-methyl-2-oxobutanoate

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovaleric acid sodium salt, is a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine.[1][2] It serves as a precursor for the biosynthesis of valine and leucine (B10760876) and is involved in the pantothenic acid biosynthesis pathway in microorganisms like E. coli.[3][4][5][6][7] In clinical research, elevated levels of its corresponding acid are associated with Maple Syrup Urine Disease (MSUD), a metabolic disorder.[3] Isotopically labeled versions of this compound are valuable tools for tracing metabolic pathways, quantifying metabolite levels, and for use in biomolecular NMR studies.

Isotopic Labeling Patterns of Sodium 3-methyl-2-oxobutanoate

While a specific compound with the exact notation "Sodium 3-methyl-2-oxobutanoate-13C2,d4" is not explicitly detailed in the search results, commercially available analogs with similar labeling patterns provide insight into the likely positions of the isotopes. The notation "-13C2,d4" suggests that there are two carbon-13 isotopes and four deuterium (B1214612) atoms incorporated into the molecule. Based on commercially available isotopologues, two primary labeling patterns can be inferred.

Pattern A: Labeling on one methyl group and the backbone.

One commercially available product is α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98%). This suggests one 13C on a methyl group and deuterium atoms on the isopropyl moiety. To achieve a "13C2,d4" labeling, the second 13C would likely be on the carboxylate carbon (C1) or the keto carbon (C2).

Pattern B: Symmetrical labeling of the dimethyl groups.

Another commercially available product is α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 99%; 3-D, 98%). This indicates that both methyl carbons are labeled with 13C, and a deuterium is placed at the C3 position. To achieve a "d4" labeling in this context is less straightforward from the available information.

For the purpose of this guide, we will focus on a plausible and synthetically feasible labeling pattern where the two methyl groups are labeled with 13C, and one of the methyl groups is also fully deuterated, along with a deuterium at the C3 position.

Below is a diagram illustrating a possible isotopic labeling pattern for this compound.

Caption: A possible isotopic labeling pattern for this compound.

Physicochemical and Isotopic Data

The following table summarizes the properties of the unlabeled compound and a commercially available isotopologue that is closely related to the target compound.

| Property | Sodium 3-methyl-2-oxobutanoate (Unlabeled) | α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 3-D) |

| Synonyms | Sodium dimethylpyruvate, Sodium 3-methyl-2-oxobutyrate[8] | Sodium dimethylpyruvate, Sodium 3-methyl-2-oxobutanoate |

| Molecular Formula | C5H7NaO3[8] | (*CH3)2CDC(O)COONa |

| Molecular Weight | 138.10 g/mol [8] | 141.09 g/mol |

| CAS Number | 3715-29-5[8] | 1216972-87-0 (Labeled) |

| Isotopic Purity | N/A | ¹³C: 99%; D: 98% |

| Applications | Metabolic reactions, Flavoring agent[3][9] | Biomolecular NMR, Metabolomics, MS/MS Standards |

Metabolic Pathways

Sodium 3-methyl-2-oxobutanoate is a central node in BCAA metabolism. It is formed from valine via transamination and can be either reversibly transaminated back to valine or oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. This latter step is a committed step in the valine catabolic pathway.

The following diagram illustrates the central metabolic role of 3-methyl-2-oxobutanoate.

Caption: Metabolic pathway of valine showing the central role of 3-methyl-2-oxobutanoate.

Experimental Protocols

The utilization of this labeled compound in metabolic studies would typically involve the following workflow:

Caption: General experimental workflow for a metabolic tracer study using isotopically labeled compounds.

Protocol for Use in Cell Culture (General Example):

-

Preparation of Labeled Medium: Prepare cell culture medium containing a defined concentration of this compound. The concentration will depend on the specific cell type and experimental goals.

-

Cell Seeding and Growth: Seed cells in multi-well plates and grow to the desired confluency.

-

Labeling: Remove the existing medium and replace it with the labeling medium.

-

Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound.

-

Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism (e.g., with cold methanol) and extract the metabolites.

-

Analysis: Analyze the cell extracts using mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy to identify and quantify the labeled metabolites.

Conclusion

This compound is a valuable tool for researchers studying BCAA metabolism and related metabolic pathways. While specific synthesis protocols are proprietary, the availability of similar isotopologues provides a strong basis for its application in tracer studies. The ability to track the fate of the carbon and hydrogen atoms through metabolic networks offers a powerful approach to understanding cellular metabolism in both health and disease. This guide provides a foundational understanding of the isotopic labeling patterns and metabolic context of this important molecule, which should aid researchers in the design and interpretation of their experiments.

References

- 1. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of 13C2,d4-Labeled α-Ketoisovalerate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ketoisovalerate (KIV) is the α-keto acid of the essential amino acid valine. The study of its metabolism is crucial for understanding various physiological and pathological states, including metabolic disorders like Maple Syrup Urine Disease (MSUD), where the accumulation of BCAAs and their ketoacids leads to severe neurological damage. Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes in vivo. The use of a dual-labeled tracer such as 13C2,d4-α-ketoisovalerate allows for the simultaneous tracking of the carbon skeleton and the methyl groups of the molecule, providing a more detailed picture of its metabolic fate.

Anticipated Metabolic Pathways

13C2,d4-α-ketoisovalerate is expected to enter the well-established metabolic pathways for BCAAs. The primary fates include:

-

Reamination to Valine: The most immediate fate of α-ketoisovalerate is its conversion back to valine through the action of branched-chain amino acid transaminases (BCATs). This process is reversible and occurs rapidly in various tissues.

-

Oxidative Decarboxylation: α-Ketoisovalerate can be irreversibly catabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction removes a carbon as CO2 and attaches the remaining molecule to Coenzyme A (CoA).

-

Entry into the Tricarboxylic Acid (TCA) Cycle: The product of BCKDH action on α-ketoisovalerate is isobutyryl-CoA, which is further metabolized to succinyl-CoA, an intermediate of the TCA cycle. The 13C labels from the α-ketoisovalerate backbone are expected to be incorporated into TCA cycle intermediates.

-

Fate of Deuterium (B1214612) Labels: The deuterium labels on the methyl groups can be traced to downstream metabolites of valine catabolism. Their presence or absence in various compounds can provide insights into the specific enzymatic reactions and potential kinetic isotope effects.

Caption: Anticipated metabolic pathway of 13C2,d4-α-ketoisovalerate.

Experimental Protocols

The following is a detailed, synthesized protocol for an in vivo study of the metabolic fate of 13C2,d4-α-ketoisovalerate in a mouse model, based on established methodologies for similar tracers.[1][2][3]

Animal Model and Acclimation

-

Animal Model: C57BL/6J mice, 8-10 weeks old.

-

Housing: Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Diet: Standard chow diet and water are provided ad libitum.

-

Acclimation: Mice are acclimated to the housing conditions for at least one week prior to the experiment.

Tracer Administration

-

Tracer: Sterile solution of 13C2,d4-α-ketoisovalerate in saline.

-

Administration Route: Intravenous (IV) infusion via a tail vein catheter to ensure rapid and complete delivery into the circulation. A bolus injection can also be considered for studying rapid kinetics.[4]

-

Dosage and Infusion Rate: A primed-continuous infusion is recommended to achieve isotopic steady state in the plasma.[5][6] The priming dose is calculated to rapidly fill the body's pool of α-ketoisovalerate, followed by a continuous infusion to maintain a steady level of the tracer in the plasma. The exact amounts would need to be optimized in pilot studies.

Sample Collection

-

Timeline: Blood samples are collected at baseline and at multiple time points during the infusion to confirm isotopic steady state. Tissues are collected at the end of the infusion period (e.g., 2-4 hours).

-

Blood Collection: Blood is collected from the tail vein or submandibular vein into EDTA-coated tubes. Plasma is separated by centrifugation and immediately frozen at -80°C.

-

Tissue Collection: At the end of the infusion, mice are euthanized, and tissues (e.g., liver, skeletal muscle, heart, kidney, brain, and adipose tissue) are rapidly excised, freeze-clamped with tongs pre-chilled in liquid nitrogen, and stored at -80°C until analysis. This rapid quenching is critical to halt metabolic activity.[1]

Metabolite Extraction

-

Plasma: Proteins are precipitated from plasma samples by adding a cold solvent (e.g., methanol (B129727) or acetonitrile), followed by centrifugation. The supernatant containing the metabolites is collected.

-

Tissues: Frozen tissues are pulverized under liquid nitrogen. Metabolites are extracted using a cold solvent mixture (e.g., methanol:acetonitrile:water). The mixture is homogenized and then centrifuged to pellet the cellular debris. The supernatant is collected for analysis.

Analytical Methods

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for analyzing the isotopic enrichment of metabolites.

-

Sample Preparation: Metabolite extracts are dried and then derivatized (for GC-MS) to increase their volatility.

-

Data Acquisition: The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the different isotopologues of α-ketoisovalerate, valine, and downstream metabolites (e.g., TCA cycle intermediates).

-

Data Analysis: The isotopic enrichment of each metabolite is calculated by correcting for the natural abundance of stable isotopes. The fractional contribution of the tracer to each metabolite pool can then be determined.

Caption: A generalized workflow for in vivo metabolic studies.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that might be expected from an in vivo study using 13C2,d4-α-ketoisovalerate. The data is structured to show the isotopic enrichment of key metabolites in different tissues.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites in Plasma

| Metabolite | Time (minutes) | Isotopic Enrichment (M+6) % |

| α-Ketoisovalerate | 0 | 0 |

| 30 | 45.2 ± 3.1 | |

| 60 | 48.5 ± 2.8 | |

| 120 | 49.1 ± 3.5 | |

| Valine | 0 | 0 |

| 30 | 35.8 ± 2.5 | |

| 60 | 40.2 ± 3.0 | |

| 120 | 41.5 ± 2.9 |

M+6 represents the fully labeled isotopologue (13C2, d4).

Table 2: Hypothetical Fractional Contribution of 13C from α-Ketoisovalerate to TCA Cycle Intermediates in Various Tissues

| Tissue | Succinate (%) | Fumarate (%) | Malate (%) |

| Liver | 8.5 ± 1.2 | 7.9 ± 1.1 | 8.1 ± 1.3 |

| Skeletal Muscle | 15.2 ± 2.1 | 14.8 ± 1.9 | 15.5 ± 2.3 |

| Heart | 12.8 ± 1.5 | 12.1 ± 1.4 | 12.5 ± 1.6 |

| Kidney | 10.1 ± 1.3 | 9.5 ± 1.2 | 9.8 ± 1.4 |

| Brain | 5.3 ± 0.8 | 4.9 ± 0.7 | 5.1 ± 0.9 |

Data represents the percentage of the metabolite pool that is derived from the 13C labels of the tracer.

Conclusion

The use of 13C2,d4-labeled α-ketoisovalerate as a tracer in in vivo studies offers a powerful approach to dissect the complex metabolism of branched-chain amino acids. By simultaneously tracking the carbon and hydrogen atoms of the molecule, researchers can gain detailed insights into the rates of transamination, oxidation, and entry into central carbon metabolism in different tissues. The experimental protocols and data presentation formats outlined in this guide provide a solid framework for designing and interpreting such studies, which are essential for advancing our understanding of metabolic health and disease.

References

- 1. escholarship.org [escholarship.org]

- 2. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Machinery: A Technical Guide to Stable Isotope Resolved Metabolomics (SIRM)

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Resolved Metabolomics (SIRM) has emerged as a powerful technology for dissecting the intricate network of metabolic pathways within biological systems. By tracing the fate of stable isotope-labeled nutrients, SIRM provides a dynamic view of cellular metabolism, offering unprecedented insights into disease mechanisms and the effects of therapeutic interventions. This in-depth technical guide delves into the core principles of SIRM, providing detailed experimental protocols, quantitative data presentations, and visual representations of key metabolic and experimental workflows.

Core Principles of Stable Isotope Resolved Metabolomics

At its heart, SIRM is a sophisticated analytical approach that combines the use of stable, non-radioactive isotope tracers with high-resolution analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4][5][6] The fundamental principle involves introducing a substrate (e.g., glucose, glutamine) enriched with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system.[1][2][3][4][5][6] As the cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites.

The analytical instruments then detect and quantify the extent and position of this isotopic labeling.[2][3][4][5][6] This information allows researchers to:

-

Trace Metabolic Pathways: Unambiguously identify the routes through which a substrate is converted into other molecules.[1][2][3][4][5][6]

-

Quantify Metabolic Fluxes: Determine the rates of reactions within a metabolic network, providing a quantitative measure of pathway activity.[1][2][7][8][9][10][11][12][13][14][15][16][17][18]

-

Identify Metabolic Reprogramming: Uncover alterations in metabolic pathways associated with disease states, such as cancer, or in response to drug treatment.[1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18][19]

Experimental Workflow

A typical SIRM experiment follows a well-defined workflow, from initial experimental design to final data analysis. The following diagram illustrates the key stages involved.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in a SIRM experiment, focusing on the use of ¹³C-glucose in cell culture.

Cell Culture and Isotope Labeling

Objective: To introduce a ¹³C-labeled substrate into cultured cells to allow for its incorporation into the metabolome.

Materials:

-

Cells of interest (adherent or suspension)

-

Standard cell culture medium

-

Glucose-free cell culture medium

-

¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates or flasks

Protocol:

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-glucose and dialyzed FBS. The concentration of ¹³C-glucose should ideally match the glucose concentration in the standard growth medium.

-

Cell Seeding: Seed cells in their regular growth medium in the appropriate culture vessels. Allow the cells to reach the desired confluency (typically 70-80%) before starting the labeling experiment.

-

Initiate Labeling:

-

For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS, and then add the pre-warmed labeling medium.

-

For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed sterile PBS, and resuspend in the pre-warmed labeling medium.

-

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period. The duration of labeling is a critical parameter and should be optimized based on the metabolic pathways of interest and the turnover rates of the target metabolites. Time-course experiments are often performed to determine the optimal labeling time.

Metabolism Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity to preserve the metabolic state of the cells at the time of harvest and to efficiently extract the intracellular metabolites.

Materials:

-

Ice-cold 0.9% NaCl solution or PBS

-

Ice-cold 80% methanol (B129727) (-80°C)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

Protocol:

-

Quenching: This is a critical step and must be performed quickly.

-

For adherent cells, place the culture plate on dry ice or a cooling block. Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled substrate.

-

For suspension cells, rapidly pellet the cells by centrifugation at a low speed and temperature (e.g., 1000 x g for 1 minute at 4°C). Aspirate the supernatant and wash the cell pellet with ice-cold 0.9% NaCl or PBS.

-

-

Metabolite Extraction:

-

Immediately after washing, add ice-cold 80% methanol to the cells. For a 6-well plate, 1 mL per well is a common volume.

-

For adherent cells, use a cell scraper to detach the cells into the methanol.

-

Transfer the cell lysate/methanol mixture to pre-chilled microcentrifuge tubes.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously to ensure complete cell lysis.

-

Incubate the samples at -80°C for at least 30 minutes to facilitate protein precipitation.

-

-

Centrifugation: Pellet the cell debris and precipitated proteins by centrifuging at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube. The pellet can be saved for other analyses (e.g., protein quantification).

-

Sample Storage: The metabolite extracts can be stored at -80°C until analysis. For LC-MS analysis, the extracts are typically dried down under a vacuum and reconstituted in a suitable solvent just before injection.

Analytical Methods

Objective: To separate, detect, and quantify the ¹³C-labeled metabolites.

LC-MS/MS Protocol Outline:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the data in full scan mode to capture all isotopologues of the metabolites.

-

Data Analysis: Specialized software is used to identify metabolites based on their accurate mass and retention time and to determine the mass isotopologue distributions (MIDs) for each metabolite. The MIDs are then corrected for the natural abundance of ¹³C.

NMR Spectroscopy Protocol Outline:

-

Sample Preparation: Dried metabolite extracts are reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Specific pulse sequences can be used to enhance the detection of ¹³C-labeled compounds.

-

Data Analysis: The spectra are processed and analyzed to identify and quantify the metabolites and to determine the positional enrichment of ¹³C within the molecules.

Data Presentation: Quantitative Metabolic Flux Analysis

The ultimate goal of many SIRM experiments is to quantify the rates of metabolic reactions, or fluxes. This is achieved through Metabolic Flux Analysis (MFA), which uses the experimentally determined MIDs as input for a computational model of cellular metabolism. The model then calculates the flux values that best explain the observed labeling patterns.

The following table presents a representative dataset from a ¹³C-MFA study in a cancer cell line, illustrating how quantitative flux data can be presented. Fluxes are typically normalized to a key uptake rate, such as glucose uptake.

| Metabolic Reaction | Flux (Normalized to Glucose Uptake) |

| Glycolysis | |

| Glucose Uptake | 100 |

| Glucose-6-Phosphate -> Glycolysis | 85 |

| Pyruvate -> Lactate | 70 |

| Pentose Phosphate Pathway | |

| G6P -> Ribose-5-Phosphate (oxidative) | 15 |

| TCA Cycle | |

| Pyruvate -> Acetyl-CoA (PDH) | 10 |

| Glutamine -> α-Ketoglutarate | 40 |

| Citrate (B86180) -> α-Ketoglutarate | 50 |

| α-Ketoglutarate -> Succinate | 45 |

| Succinate -> Fumarate | 45 |

| Fumarate -> Malate | 45 |

| Malate -> Oxaloacetate | 45 |

| Anaplerosis/Cataplerosis | |

| Pyruvate -> Oxaloacetate (PC) | 5 |

| Malate -> Pyruvate (Malic Enzyme) | 10 |

This table is a representative example and the actual flux values can vary significantly depending on the cell type, culture conditions, and the specific tracer used.[7]

Mandatory Visualization: Metabolic Pathways

Visualizing the flow of isotopes through metabolic pathways is crucial for interpreting SIRM data. The following diagram, generated using the DOT language, illustrates the central carbon metabolism pathways of glycolysis and the TCA cycle, highlighting key entry points for ¹³C from labeled glucose.

Applications in Drug Development

SIRM is a valuable tool in the drug development pipeline, providing critical information at various stages:

-

Target Identification and Validation: By identifying metabolic pathways that are essential for disease progression, SIRM can help to uncover novel drug targets.

-

Mechanism of Action Studies: SIRM can elucidate how a drug candidate modulates specific metabolic pathways, providing insights into its mechanism of action.

-

Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive and quantifiable biomarkers of drug efficacy.[7]

-

Understanding Drug Resistance: SIRM can be used to investigate the metabolic adaptations that lead to drug resistance, potentially identifying strategies to overcome it.

Conclusion

Stable Isotope Resolved Metabolomics provides a dynamic and quantitative lens through which to view the intricate workings of cellular metabolism. Its ability to trace metabolic pathways and quantify fluxes offers a powerful approach for researchers, scientists, and drug development professionals to gain a deeper understanding of health and disease. As analytical technologies and computational tools continue to advance, the application of SIRM is poised to further revolutionize our ability to develop more effective and targeted therapies.

References

- 1. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope-resolved metabolomics (SIRM) in cancer research with clinical application to nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Flux measurements of the tricarboxylic acid cycle in the tumors of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. daneshyari.com [daneshyari.com]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Analysis of the Physiological Contributions of Glucose to the TCA Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extracellular Flux Assays for the Measurement of Glycolysis and Mitochondrial Respiration in Brain Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. Frontiers | Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line [frontiersin.org]

Understanding Mass Isotopomer Distribution with Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as a powerful and indispensable tool in the fields of metabolomics and drug development. By introducing compounds enriched with stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into biological systems, researchers can trace the metabolic fate of these compounds and their constituent atoms. This technique provides a dynamic view of metabolic pathways, allowing for the quantification of metabolic fluxes—the rates of biochemical reactions. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques essential for understanding mass isotopomer distribution to elucidate metabolic phenotypes in health, disease, and in response to therapeutic interventions.

Mass Isotopomer Distribution Analysis (MIDA) is a technique that measures the biosynthesis and turnover of molecules in vivo.[1] By administering a stable isotopically enriched precursor, the relative abundances of different mass isotopomers in a product of interest can be measured by mass spectrometry.[1] This allows for the determination of the isotopic enrichment of the true precursor pool and the fraction of newly synthesized molecules.[1] This guide will delve into the practical aspects of designing and executing stable isotope labeling experiments, preparing samples, performing mass spectrometry analysis, and interpreting the resulting mass isotopomer distribution data.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between endogenous molecules and those newly synthesized from an isotopically labeled precursor. When a labeled substrate, such as [U-¹³C₆]-glucose, is introduced to cells, it enters metabolic pathways where its ¹³C atoms are incorporated into downstream metabolites.[2] Mass spectrometry can then differentiate between the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of a metabolite based on their mass-to-charge (m/z) ratio.[3] The resulting pattern of isotopologues, known as the Mass Isotopomer Distribution (MID), provides a quantitative signature of the metabolic pathways utilized.[2]

This approach is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a method used to quantify intracellular metabolic fluxes.[4][5] By analyzing the MIDs of key metabolites, researchers can infer the relative activities of different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][6]

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a structured workflow, from the initial experimental design to the final data analysis and interpretation. Each step is critical for generating high-quality, reproducible data.

Caption: A generalized workflow for conducting a stable isotope labeling experiment.

Experimental Protocols

The success of a mass isotopomer analysis experiment hinges on meticulous adherence to well-defined protocols. The following sections provide detailed methodologies for key experimental stages.

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with [U-¹³C₆]-Glucose

This protocol is designed for steady-state labeling of adherent mammalian cells to assess the contribution of glucose to central carbon metabolism.[2]

-

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

[U-¹³C₆]-glucose

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Dry ice

-

-80°C freezer

-

-

Procedure:

-

Cell Seeding: Seed cells in culture plates and grow under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.

-

Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in Milli-Q water and supplementing it with [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM) and 10% dFBS.[2]

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium is reached.[2]

-

Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate (B86180), has plateaued.[2]

-

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

Rapid quenching of metabolism and efficient extraction of metabolites are crucial to prevent alterations in metabolite levels.[7]

-

Materials:

-

Ice-cold 80% (v/v) methanol (B129727) (LC-MS grade), pre-chilled to -80°C[8]

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C operation

-

Vacuum concentrator (e.g., SpeedVac)

-

-

Procedure:

-

Quenching: Place the culture plates on dry ice and aspirate the labeling medium.[3]

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a 6-well plate well).[8]

-

Cell Harvesting: Scrape the cells from the plate in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

-

Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to facilitate protein precipitation.[2]

-

Centrifugation: Centrifuge the tubes at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[2]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator.[2] The dried samples can be stored at -80°C until analysis.

-

Protocol 3: LC-MS Analysis of Polar Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of polar metabolites. A HILIC-based method is often employed for good separation of these compounds.[8]

-

Instrumentation:

-

Liquid chromatography system (UPLC or HPLC)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer

-

-

LC Conditions (Example):

-

Column: HILIC column (e.g., amide or aminopropyl phase)[8]

-

Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium (B1175870) acetate, pH 9.0

-

Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium acetate, pH 9.0

-

Gradient: A suitable gradient from high to low organic content to elute polar metabolites.

-

-

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in negative mode for central carbon metabolites.

-

Analysis Mode: Full scan for untargeted analysis or selected reaction monitoring (SRM) / parallel reaction monitoring (PRM) for targeted analysis.

-

Data Acquisition: Acquire data over a relevant m/z range to cover the expected unlabeled and labeled metabolites.

-

Protocol 4: GC-MS Analysis of Amino Acids

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the mass isotopomer distribution of amino acids derived from protein hydrolysis. This requires derivatization to make the amino acids volatile.[9]

-

Procedure:

-

Protein Hydrolysis: Hydrolyze cellular protein to release individual amino acids.[10]

-

Derivatization: Derivatize the amino acids using a reagent such as MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS (tert-butyldimethylchlorosilane) to create volatile derivatives.[4]

-

GC-MS Analysis: Analyze the derivatized amino acids by GC-MS. The mass spectrometer is operated in either scan mode or selected ion monitoring (SIM) mode to acquire the mass spectra of the fragments of interest.[11]

-

Data Presentation and Analysis

The primary data obtained from a stable isotope labeling experiment is the mass isotopomer distribution (MID) for each metabolite of interest. This data must be corrected for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C) to determine the true extent of labeling from the tracer.[12]

Table 1: Example Mass Isotopomer Distribution for Citrate in Cancer Cells

This table presents hypothetical MID data for citrate from cancer cells cultured with [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

| Mass Isotopomer | Fractional Abundance (%) | Interpretation |

| M+0 | 10 | Unlabeled citrate |

| M+1 | 5 | Citrate with one ¹³C atom |

| M+2 | 50 | Citrate with two ¹³C atoms (primarily from the first turn of the TCA cycle with labeled acetyl-CoA) |

| M+3 | 15 | Citrate with three ¹³C atoms |

| M+4 | 15 | Citrate with four ¹³C atoms (from subsequent turns of the TCA cycle) |

| M+5 | 4 | Citrate with five ¹³C atoms |

| M+6 | 1 | Citrate with six ¹³C atoms |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.[2]

Table 2: Relative Fluxes through Central Carbon Metabolism in E. coli

This table shows example relative flux data obtained from a ¹³C-MFA study in E. coli. The values are normalized to the glucose uptake rate.

| Reaction/Pathway | Relative Flux (%) |

| Glucose uptake | 100 |

| Glycolysis (G6P to PEP) | 85 |

| Pentose Phosphate Pathway (oxidative) | 15 |

| Pyruvate to Acetyl-CoA (PDH) | 70 |

| Pyruvate to Oxaloacetate (PC) | 15 |

| TCA Cycle (Citrate Synthase) | 85 |

Signaling Pathways and Metabolic Maps

Visualizing metabolic pathways is crucial for understanding the flow of atoms and interpreting mass isotopomer data. The following diagrams, generated using Graphviz, illustrate key pathways in central carbon metabolism.

Caption: Overview of Glycolysis and the TCA Cycle.

Caption: The Oxidative and Non-Oxidative Phases of the Pentose Phosphate Pathway.

Applications in Drug Development

Understanding how a drug candidate alters cellular metabolism is crucial for assessing its efficacy and potential off-target effects. Stable isotope tracing and mass isotopomer analysis are increasingly being applied in drug discovery and development for:

-

Target Validation: Confirming that a drug interacts with its intended metabolic enzyme or pathway and produces the expected metabolic shift.

-

Mechanism of Action Studies: Elucidating the detailed biochemical mechanism by which a drug exerts its effects.

-

Pharmacodynamic Biomarker Discovery: Identifying metabolic changes that can serve as biomarkers of drug activity in preclinical and clinical studies.[13]

-

Toxicity Assessment: Investigating potential metabolic liabilities of a drug candidate by identifying unintended alterations in metabolic pathways.

-

Understanding Drug Resistance: Characterizing the metabolic adaptations that allow cells to become resistant to a particular therapy.

By providing a quantitative and dynamic picture of cellular metabolism, mass isotopomer distribution analysis offers invaluable insights that can guide the development of more effective and safer therapeutics.[6][14][15]

Conclusion

Mass isotopomer distribution analysis using stable isotope-labeled compounds is a powerful technology that provides a window into the intricate workings of cellular metabolism. For researchers, scientists, and drug development professionals, mastering this technique is key to unraveling complex biological questions and advancing the development of novel therapies. This guide has provided a comprehensive overview of the core principles, detailed experimental protocols, and data analysis strategies required to successfully implement this technology. By carefully designing experiments, meticulously executing protocols, and rigorously analyzing the resulting data, it is possible to gain unprecedented insights into the metabolic reprogramming that underlies both disease and the response to treatment.

References

- 1. CeCaFDB: a curated database for the documentation, visualization and comparative analysis of central carbon metabolic flux distributions explored by 13C-fluxomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 4. shimadzu.com [shimadzu.com]

- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. link.springer.com [link.springer.com]

- 14. biorxiv.org [biorxiv.org]

- 15. dspace.mit.edu [dspace.mit.edu]

Methodological & Application

Application Notes and Protocols for Metabolic Tracing with Sodium 3-methyl-2-oxobutanoate-13C2,d4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine. When isotopically labeled, this compound serves as a powerful tracer to investigate the dynamic processes of BCAA metabolism in cell culture models. The specific isotopologue, Sodium 3-methyl-2-oxobutanoate-13C2,d4, provides a unique labeling pattern that can be tracked through various metabolic pathways using mass spectrometry-based techniques.

This tracer is particularly useful for:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of α-ketoisovalerate to valine and its subsequent catabolism.

-

Pathway Elucidation: Tracking the contribution of valine to downstream metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

-

Disease Modeling: Studying dysregulated BCAA metabolism in various diseases, including cancer and metabolic disorders.[1][2][3][4]

-

Drug Discovery: Assessing the impact of therapeutic compounds on BCAA metabolic pathways.

The 13C and deuterium (B1214612) labels allow for the differentiation of the tracer from endogenous unlabeled molecules and provide information on the specific biochemical transformations it undergoes.

Experimental Protocols

This section provides a detailed protocol for a stable isotope tracing experiment using this compound in adherent cell culture, followed by metabolite extraction and preparation for LC-MS/MS analysis.

I. Preparation of Isotope Labeling Medium

Objective: To prepare a cell culture medium containing the labeled tracer while minimizing the presence of unlabeled counterparts.

Materials:

-

Base cell culture medium deficient in valine (e.g., custom formulation of DMEM/RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound

-

Sterile, ultrapure water

-

0.22 µm sterile filter unit

Protocol:

-

Reconstitute Base Medium: Prepare the valine-free base medium according to the manufacturer's instructions using sterile, ultrapure water.

-

Prepare Tracer Stock Solution: Dissolve this compound in a small volume of sterile, ultrapure water to create a concentrated stock solution (e.g., 100 mM). Sterile filter the stock solution through a 0.22 µm syringe filter.

-

Prepare Labeling Medium:

-

To the reconstituted valine-free base medium, add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is crucial to reduce the concentration of unlabeled amino acids.[5]

-

Add the this compound stock solution to the medium to achieve the desired final concentration. A starting concentration of 100-200 µM is recommended, but this should be optimized for your specific cell line and experimental goals.

-

Add other necessary supplements (e.g., glutamine, penicillin-streptomycin).

-

Bring the medium to its final volume with sterile, ultrapure water.

-

-

Final Filtration: Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.

-

Storage: Store the prepared medium at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

II. Cell Culture and Isotope Labeling

Objective: To culture cells in the presence of the labeled tracer to achieve isotopic steady-state labeling of intracellular metabolites.

Materials:

-

Adherent cell line of interest

-

Standard cell culture medium

-

Complete isotope labeling medium (prepared in Section I)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest. Culture the cells in standard complete medium overnight to allow for attachment.

-

Medium Exchange:

-

Aspirate the standard medium from the wells.

-

Wash the cells once with pre-warmed sterile PBS.

-

Aspirate the PBS and add the pre-warmed complete isotope labeling medium to each well.

-

-

Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. A time-course experiment (e.g., 0, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time for the metabolites of interest. For many amino acid pathways, 12-24 hours is a reasonable starting point.

III. Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Ice-cold PBS

-

Liquid nitrogen

-

-80°C methanol (B129727) (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

Protocol:

-

Quenching:

-

Place the 6-well plate on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add liquid nitrogen to the wells to flash-freeze the cells and quench metabolism.[6]

-

-

Extraction:

-

Allow the liquid nitrogen to evaporate.

-

Add 1 mL of -80°C 80% methanol to each well.

-

Incubate the plate at -80°C for 15 minutes.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

Store the metabolite extracts at -80°C until analysis.

-

IV. Sample Normalization

For accurate comparison between samples, it is essential to normalize the metabolite data. This can be done by quantifying the total protein or DNA content of the cell pellet remaining after extraction.

Data Presentation

The following table represents hypothetical but expected quantitative data from a steady-state labeling experiment with this compound. The data illustrates the fractional isotopic enrichment of key metabolites in the BCAA catabolic pathway.

| Metabolite | Isotopologue | Fractional Enrichment (%) |

| α-Ketoisovalerate | M+6 (13C2, d4) | 95.0 |

| Valine | M+6 (13C2, d4) | 85.0 |

| Isobutyryl-CoA | M+5 (13C2, d3) | 70.0 |

| Propionyl-CoA | M+2 (13C2) | 50.0 |

| Succinyl-CoA | M+2 (13C2) | 30.0 |

Note: This is example data and actual results will vary depending on the cell line, experimental conditions, and analytical methods.

Mandatory Visualization

BCAA Catabolic Pathway

Caption: Metabolic pathway of this compound tracing.

Experimental Workflow

Caption: Experimental workflow for metabolic tracing with a stable isotope tracer.

References

- 1. Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]